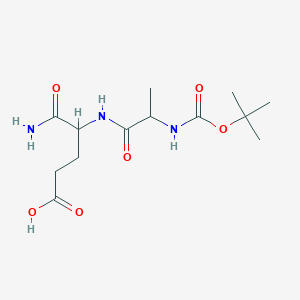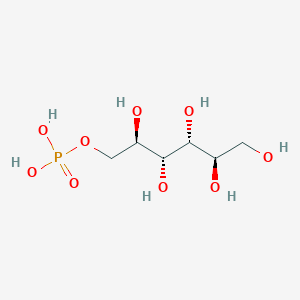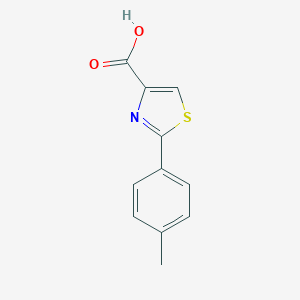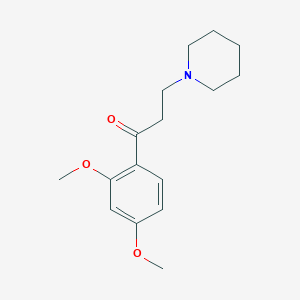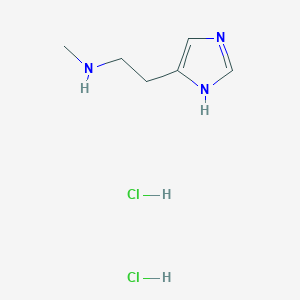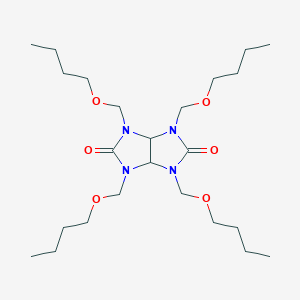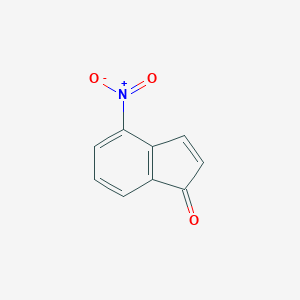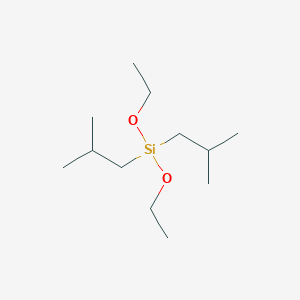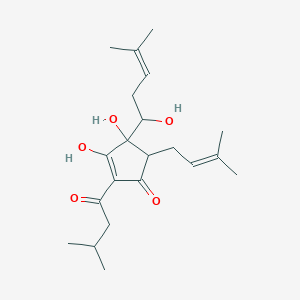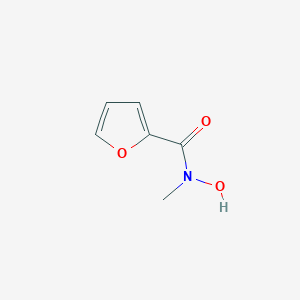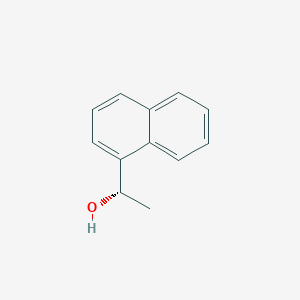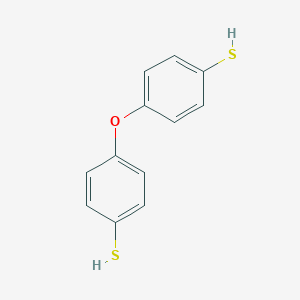
Bis(4-mercaptophenyl) ether
Overview
Description
Bis(4-mercaptophenyl) ether, also known as 4,4’-oxydibenzenethiol, is an organic compound with the molecular formula C12H10OS2. It is characterized by the presence of two mercapto phenyl groups connected via an ether linkage. This compound is a colorless to yellowish solid and is known for its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-mercaptophenyl) ether can be synthesized through the reaction of 4-mercaptophenol with sulfur dichloride in the presence of a base. The reaction typically proceeds as follows: [ 2 \text{C}_6\text{H}_4\text{SH} + \text{SCl}_2 \rightarrow \text{C}_6\text{H}_4\text{S}_2\text{C}_6\text{H}_4 + 2 \text{HCl} ] The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ether linkage can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted phenyl ethers.
Scientific Research Applications
Bis(4-mercaptophenyl) ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(4-mercaptophenyl) ether exerts its effects involves its ability to form strong bonds with metal ions and other electrophilic species. This property makes it useful in catalysis and as a stabilizing agent in various chemical reactions. The molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate activity and enhance reaction efficiency .
Comparison with Similar Compounds
Bis(4-mercaptophenyl) sulfide (C12H10S3): Similar structure but with a sulfide linkage instead of an ether linkage.
4,4’-Thiobisbenzenethiol (C12H10S2): Contains a thiol group and is used in similar applications.
4,4’-Oxydibenzenethiol (C12H10OS2): Another name for bis(4-mercaptophenyl) ether, highlighting its structural similarity.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical reactivity and stability compared to its sulfide analogs. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
4-(4-sulfanylphenoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGWRFRXHKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401170 | |
| Record name | Bis(4-mercaptophenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17527-79-6 | |
| Record name | Bis(4-mercaptophenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


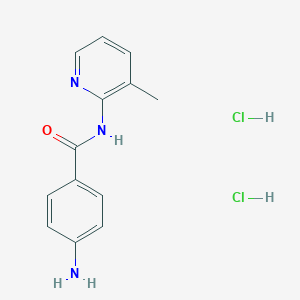
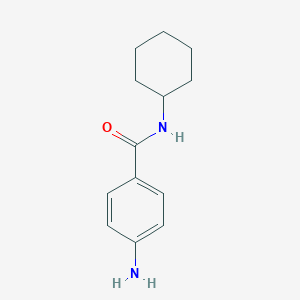
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
